molecular formula C17H32N2 B5737139 N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine

N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine

Cat. No.: B5737139
M. Wt: 264.4 g/mol
InChI Key: XTEMEOMVCBTCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is a synthetic organic compound known for its unique adamantane structure Adamantane, a polycyclic hydrocarbon, is characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the functionalization of adamantane derivatives. One common method is the reaction of 2-aminoadamantane with suitable alkylating agents under controlled conditions. For instance, the reaction of 2-aminoadamantane with 2,2-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale catalytic processes. These processes may include the use of metal catalysts to facilitate the functionalization of adamantane. The high stability and rigidity of the adamantane core make it suitable for various industrial applications, including the production of high-performance materials and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets. The adamantane core can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. For example, adamantane derivatives are known to inhibit the activity of certain ion channels and receptors, contributing to their neuroprotective and antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine stands out due to its unique combination of the adamantane core with a tetramethylpropane-1,3-diamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2/c1-17(2,11-19(3)4)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h12-16,18H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEMEOMVCBTCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1C2CC3CC(C2)CC1C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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